![molecular formula C14H14O3 B14682815 2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine CAS No. 36307-54-7](/img/structure/B14682815.png)
2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine is a heterocyclic compound that features a unique trioxonine ring structure fused with a naphthalene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro compounds, and various substituted naphthalene derivatives .
Applications De Recherche Scientifique
2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine
- 2,3,5,6-Tetrahydro-1,4,7-oxonine
Uniqueness
2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine is unique due to its fused trioxonine and naphthalene structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds .
Propriétés
Numéro CAS |
36307-54-7 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
11,14,17-trioxatricyclo[8.7.0.03,8]heptadeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C14H14O3/c1-2-4-12-10-14-13(9-11(12)3-1)16-7-5-15-6-8-17-14/h1-4,9-10H,5-8H2 |
Clé InChI |
HKBHRNFAVYXVGC-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC3=CC=CC=C3C=C2OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


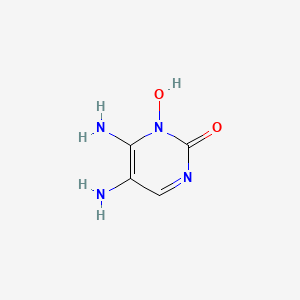
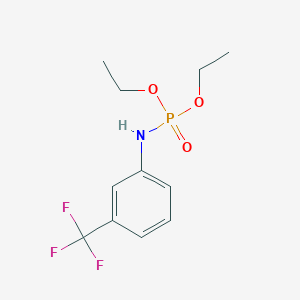
![Bicyclo[6.1.0]nonane, 9-bromo-](/img/structure/B14682742.png)

![2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide](/img/structure/B14682747.png)
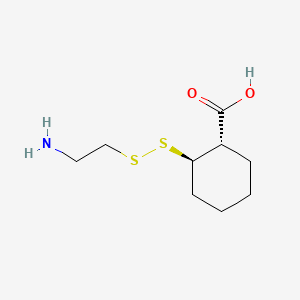
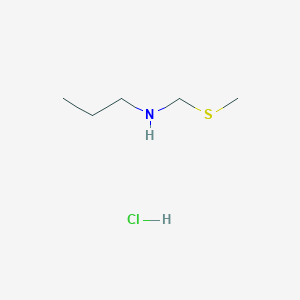
![cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682766.png)
![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)
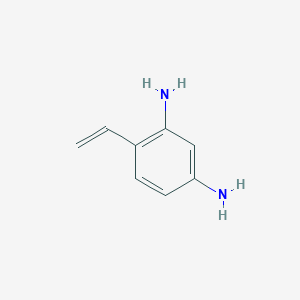
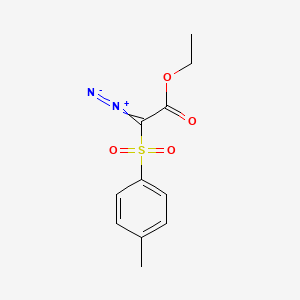
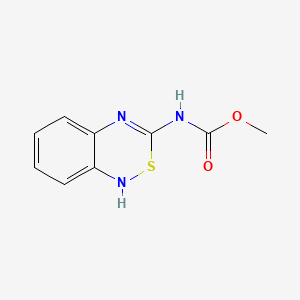
![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
